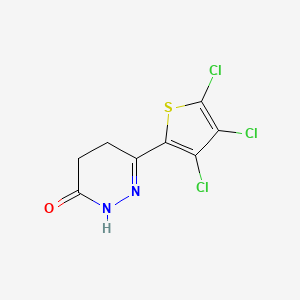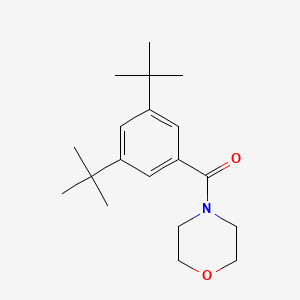![molecular formula C19H22N2O2 B5760742 N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as Boc3-MeBoc-Im, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoylphenylurea and is synthesized using a specific method that involves several steps.
Mechanism of Action
The mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem has also been shown to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have shown that this compound is highly cytotoxic against various cancer cell lines. Additionally, N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem has also been shown to exhibit significant antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem in lab experiments is its high potency and selectivity against cancer cells. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem. One of the primary areas of focus is the development of novel derivatives of this compound that exhibit enhanced anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of novel drug delivery systems for N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem may also be an area of future research.
Synthesis Methods
The synthesis of N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem involves the reaction of 3-methylbenzenecarboxylic acid with oxalyl chloride, followed by the reaction with tert-butylamine to form tert-butyl 3-methylbenzene-carboxylate. The resulting compound is then reacted with 4-tert-butylbenzoyl chloride to form N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem.
Scientific Research Applications
N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity against various cancer cell lines. Additionally, N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamidem has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-6-5-7-15(12-13)17(20)21-23-18(22)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKSIFJUYFKRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)

